molecular formula C20H16Ge B14144283 Germane, ethynyltriphenyl- CAS No. 4632-45-5

Germane, ethynyltriphenyl-

Cat. No.: B14144283
CAS No.: 4632-45-5
M. Wt: 329.0 g/mol
InChI Key: LJHAARBWOSUVQW-UHFFFAOYSA-N
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Description

Germane, ethynyltriphenyl- is a chemical compound with the molecular formula C20H14Ge It is a derivative of germane, where the germanium atom is bonded to an ethynyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.

Industrial Production Methods

Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Germane, ethynyltriphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.

Scientific Research Applications

Germane, ethynyltriphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Germane (GeH4): A simpler hydride of germanium, used in semiconductor manufacturing.

    Triphenylgermane (C18H15Ge): Similar to germane, ethynyltriphenyl-, but lacks the ethynyl group.

    Ethynylgermane (C2H2Ge): Contains an ethynyl group but lacks the phenyl groups.

Uniqueness

Germane, ethynyltriphenyl- is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4632-45-5

Molecular Formula

C20H16Ge

Molecular Weight

329.0 g/mol

IUPAC Name

ethynyl(triphenyl)germane

InChI

InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H

InChI Key

LJHAARBWOSUVQW-UHFFFAOYSA-N

Canonical SMILES

C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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